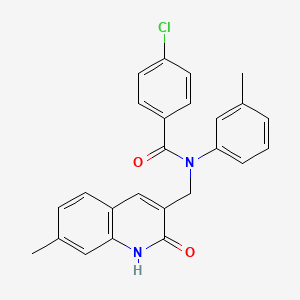
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as HM-3, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of cell growth and proliferation.
作用机制
The mechanism of action of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of CK2-mediated signaling pathways, resulting in the inhibition of cell growth and proliferation. 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been shown to have potent inhibitory activity against CK2 in vitro and in vivo. It has been demonstrated to induce apoptosis in cancer cells and reduce inflammation in animal models. 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been shown to have low toxicity and high selectivity towards CK2, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, making it suitable for studying the role of CK2 in various cellular processes. 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been optimized for high purity and high yield, making it suitable for use in large-scale experiments. However, 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in some assays. Additionally, 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One area of research is the development of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of the role of CK2 in various diseases, including cancer, neurodegenerative disorders, and inflammation. Additionally, 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide could be used as a tool compound for studying the role of CK2 in various cellular processes. Overall, 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has significant potential for further development as a therapeutic agent and as a tool compound for studying CK2-mediated signaling pathways.
合成方法
The synthesis method of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves several steps, starting from the reaction of 4-chlorobenzoyl chloride with 2-amino-7-methylquinoline to form 4-chloro-N-(2-hydroxy-7-methylquinolin-3-yl)benzamide. This intermediate is then reacted with m-toluidine to obtain the final product, 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. The synthesis of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been optimized to yield high purity and high yield, making it suitable for use in scientific research.
科学研究应用
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied in the field of medicinal chemistry due to its potent inhibitory activity against CK2. CK2 is a protein kinase that is involved in the regulation of many cellular processes, including cell growth, proliferation, and survival. Dysregulation of CK2 has been linked to various diseases, including cancer, neurodegenerative disorders, and inflammation. Therefore, 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been investigated as a potential therapeutic agent for these diseases.
属性
IUPAC Name |
4-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-4-3-5-22(12-16)28(25(30)18-8-10-21(26)11-9-18)15-20-14-19-7-6-17(2)13-23(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNREALZAIOLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

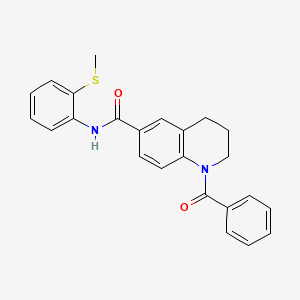
![2-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7690335.png)
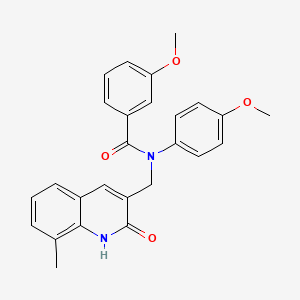
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7690346.png)
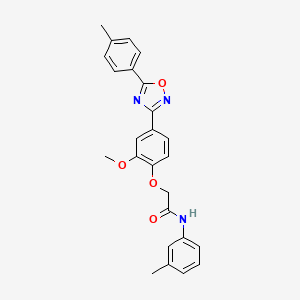
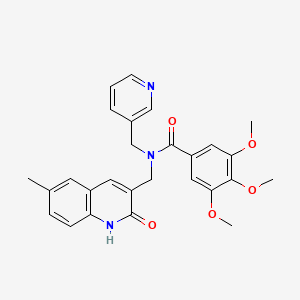
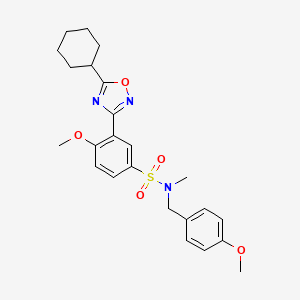
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7690376.png)
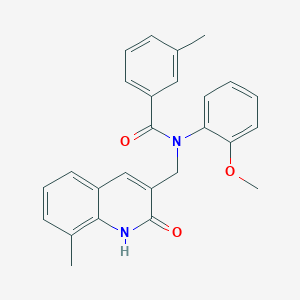

![2-(4-chlorophenoxy)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7690397.png)
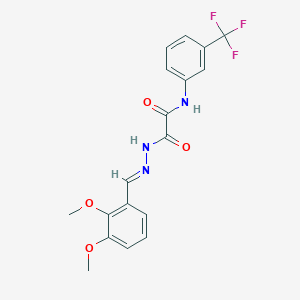
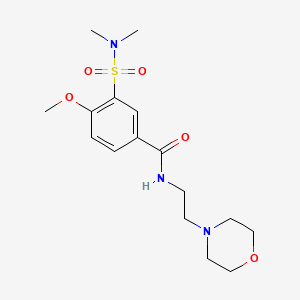
![3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7690427.png)